Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester
Overview
Description
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is often utilized in the synthesis of various pharmaceuticals and polymers due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester typically involves the construction of the bicyclo[1.1.1]pentane core. One common method includes the haloform reaction of a diketone precursor, followed by esterification to introduce the tert-butyl and methyl ester groups . This process can be performed on a large scale, allowing for the production of multigram quantities of the compound .
Industrial Production Methods
Industrial production methods for this compound often involve batch processing techniques to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient synthesis. Large-scale synthesis has been demonstrated, with the construction of the bicyclo[1.1.1]pentane core being achieved within a single day .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, acids, and esters .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester exerts its effects involves its interaction with molecular targets through its unique bicyclic structure. This structure allows it to mimic the properties of aromatic rings, thereby influencing various biochemical pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
- Bicyclo[1.1.1]pentane-1,3-dicarbonitrile
- Bicyclo[1.1.1]pentane-1-sulfonamide
- Bicyclo[1.1.1]pentane-1,3-dicarboxamide
Uniqueness
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester stands out due to its tert-butyl and methyl ester groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of pharmaceuticals and high-performance materials .
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-10(2,3)16-9(14)12-5-11(6-12,7-12)8(13)15-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFSPGQEQJHQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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